4-Chloro-2-ethyl-6-hydrazinylpyrimidine
Description
4-Chloro-2-ethyl-6-hydrazinylpyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, an ethyl group at position 2, and a hydrazinyl moiety at position 5. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H9ClN4 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(6-chloro-2-ethylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H9ClN4/c1-2-5-9-4(7)3-6(10-5)11-8/h3H,2,8H2,1H3,(H,9,10,11) |
InChI Key |
LTKXMNPKFGLLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and biological activity of pyrimidine derivatives are heavily influenced by substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:
Key Observations :
- Hydrazinyl vs. Hydroxyl/Methoxy : The hydrazinyl group (NHNH₂) in the target compound offers greater nucleophilicity compared to hydroxyl or methoxy groups, enabling diverse coupling reactions (e.g., with aldehydes or ketones) .
- Positional Effects : Ethyl at position 2 (vs. methyl in analogues) may enhance lipophilicity and steric bulk, influencing binding affinity in biological targets .
- Chloro Placement: Chloro at position 4 (vs.
Pharmacological and Toxicological Profiles
- Safety Data : 4-Chloro-2-hydrazinyl-6-methylpyrimidine (CAS 123024-53-3) requires strict handling due to respiratory hazards, a precaution likely applicable to the ethyl analogue .
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